molecular formula C14H19N3O6S B14204854 Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- CAS No. 827018-37-1

Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-

Cat. No.: B14204854
CAS No.: 827018-37-1
M. Wt: 357.38 g/mol
InChI Key: SJRXKMPJGCIUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- is a complex organic compound with a molecular formula of C12H18N2O4S. It is known for its unique structure, which includes a hexanoic acid backbone with an attached 4-aminophenyl sulfonyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- typically involves multiple steps. One common method includes the reaction of hexanoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then further reacted with oxalyl chloride to introduce the oxoacetyl group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxoacetyl group to a hydroxyl group.

    Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- involves its interaction with specific molecular targets. The sulfonyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The oxoacetyl group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 6-[(4-aminophenyl)sulfonyl]amino-: Lacks the oxoacetyl group.

    Hexanoic acid, 6-[(4-aminophenyl)amino]-: Lacks the sulfonyl group.

    Hexanoic acid, 6-[(4-sulfonylphenyl)amino]-: Lacks the amino group.

Uniqueness

Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]- is unique due to the presence of all three functional groups (amino, sulfonyl, and oxoacetyl) in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

CAS No.

827018-37-1

Molecular Formula

C14H19N3O6S

Molecular Weight

357.38 g/mol

IUPAC Name

6-[[2-[(4-aminophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid

InChI

InChI=1S/C14H19N3O6S/c15-10-5-7-11(8-6-10)24(22,23)17-14(21)13(20)16-9-3-1-2-4-12(18)19/h5-8H,1-4,9,15H2,(H,16,20)(H,17,21)(H,18,19)

InChI Key

SJRXKMPJGCIUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.